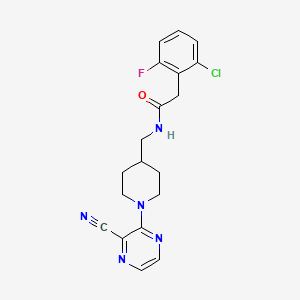![molecular formula C28H27BrN2O3S2 B2477286 2-(2-((1-(4-bromobencil)-1H-indol-3-il)tio)acetamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo CAS No. 681274-61-3](/img/structure/B2477286.png)
2-(2-((1-(4-bromobencil)-1H-indol-3-il)tio)acetamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a multifaceted organic compound possessing a complex structure
Aplicaciones Científicas De Investigación
Chemistry: In chemical research, this compound is of interest due to its complex structure and reactivity, serving as a precursor for synthesizing novel heterocyclic compounds.
Biology: Biologically, derivatives of indoles and benzo[b]thiophene are being explored for their potential pharmaceutical applications, including antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, this compound's structure suggests potential as a lead compound for drug development targeting specific biological pathways.
Industry: Industrially, it could be utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the functionalization of 4-bromobenzyl chloride, which is then reacted with 1H-indole-3-thiol under base conditions to form 1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamide. Subsequent steps may involve the acylation of this intermediate with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time play critical roles. Typically, these processes would employ scalable techniques like batch or continuous flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, potentially leading to the formation of various oxindoles.
Reduction: Reduction of the compound might target the bromobenzyl group, potentially converting it into a benzyl group.
Substitution: The bromine atom in the 4-bromobenzyl group is a key site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and OsO₄.
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under mild conditions, often in the presence of a base.
Major Products:
Oxidation reactions can yield oxindole derivatives.
Reduction can lead to the formation of ethyl 2-(2-((1-(benzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Substitution reactions may produce various 4-substituted benzyl derivatives.
Mecanismo De Acción
The compound’s biological activity likely involves interaction with specific molecular targets, such as enzymes or receptors, through binding to the active site or modulating receptor activity. The indole moiety, for instance, is known for its ability to interact with various proteins, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl 2-(1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Lacks the bromobenzyl group.
4-Bromo-1H-indole: Contains only the indole structure with a bromine atom.
Ethyl 2-(2-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Missing the indole moiety entirely.
These comparisons highlight the unique structural properties of the compound, which may confer distinct reactivity and biological activity, distinguishing it from other similar molecules.
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3S2/c1-2-34-28(33)26-21-8-4-6-10-23(21)36-27(26)30-25(32)17-35-24-16-31(22-9-5-3-7-20(22)24)15-18-11-13-19(29)14-12-18/h3,5,7,9,11-14,16H,2,4,6,8,10,15,17H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOZEWCKTUGKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)

![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)


![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)
![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2477219.png)
![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)
![5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2477222.png)
![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2477226.png)
